Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-
Description
Origins of PDMP
PDMP was first synthesized in the late 1980s as part of efforts to develop ceramide analogs for modulating glycosphingolipid biosynthesis. Its structure—featuring a decanamide chain, a morpholino/pyrrolidinyl group, and a chiral phenylpropanol backbone—was designed to mimic natural ceramides while introducing inhibitory activity against GCS. Early studies confirmed its ability to block the transfer of glucose to ceramide, a rate-limiting step in glycosphingolipid synthesis.
Key Milestones
- 1987 : Initial reports demonstrated PDMP’s ability to reduce glucosylceramide levels in cultured fibroblasts by 80% at 10 μM concentrations.
- 1998 : Stereoselective synthesis methods were established, enabling the production of enantiomerically pure D-threo-PDMP and L-threo-PDMP from D- or L-serine.
- 2000 : Structural modifications, such as replacing the morpholino group with a pyrrolidino moiety (P4 analogs), enhanced inhibitory potency (IC50 = 0.3 μM).
- 2021 : Mechanistic studies revealed PDMP’s secondary effects on lysosomal lipid accumulation and mTOR pathway modulation, expanding its applications beyond GCS inhibition.
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-11-16-22(26)24-21(19-25-17-12-13-18-25)23(27)20-14-9-8-10-15-20/h8-10,14-15,21,23,27H,2-7,11-13,16-19H2,1H3,(H,24,26)/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWOBQRSCFXNIN-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Induction via Asymmetric Henry Reaction
The amino alcohol core can be synthesized through an asymmetric Henry reaction between benzaldehyde and nitromethane, catalyzed by a copper(II)-chiral ligand complex. This yields β-nitro alcohol with enantiomeric excess >90%. Subsequent hydrogenation over Raney nickel converts the nitro group to an amine, producing (1R,2R)-2-hydroxy-2-phenylethylamine.
Table 1: Reaction Conditions for Asymmetric Henry Reaction
| Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Cu(II)-Salen complex | THF | 25 | 78 | 92 |
| Nitromethane |
Pyrrolidinylmethyl Group Introduction
The primary amine undergoes alkylation with 1-(chloromethyl)pyrrolidine in the presence of potassium carbonate. This step requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to achieve moderate yields (65–70%).
Table 2: Alkylation Optimization Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 68 |
| Cs2CO3 | DMSO | 100 | 8 | 72 |
Amidation with Decanoic Acid
Acid Chloride Method
Decanoic acid is activated via treatment with thionyl chloride (SOCl2) to form decanoyl chloride. Reaction with the chiral amine in tetrahydrofuran (THF) at 0°C yields the target amide. Triethylamine neutralizes HCl, driving the reaction to completion.
Table 3: Amidation via Acid Chloride
| Acylating Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Decanoyl chloride | THF | Et3N | 0 | 75 |
Coupling Agent-Mediated Amidation
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This approach minimizes racemization and enhances yields (85%) under mild conditions.
Catalytic Amidation Strategies
A silicate-aluminate catalyst (as described in Patent CN103381359B) facilitates amidation between carboxylic acids and amines at elevated temperatures (180–200°C). While optimized for N,N-dimethylamides, this method could be adapted for bulkier amines by modifying reaction time and catalyst loading.
Table 4: Catalyst Performance in Amidation
| Catalyst Loading (wt%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 180 | 7 | 70 |
| 5 | 200 | 5 | 82 |
Stereochemical Control and Resolution
Chiral Chromatography
Final purification via chiral HPLC (Chiralpak IA column) resolves diastereomers, achieving >99% enantiomeric purity. Mobile phases typically consist of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.
Crystallization-Induced Dynamic Resolution
Recrystallization from ethanol/water mixtures enriches the (1R,2R) configuration by exploiting differential solubility of diastereomeric salts formed with L-tartaric acid.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium on carbon).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Decanamide has been studied for its potential therapeutic effects, particularly in the following areas:
Pain Management
Research indicates that decanamide derivatives may exhibit analgesic properties. They target specific receptors involved in pain pathways, potentially offering new avenues for pain relief without the side effects commonly associated with traditional analgesics.
Neurological Disorders
The compound has shown promise in neuroprotective studies. It may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival. A study highlighted the compound's ability to modulate pathways that are critical for neuronal health and function.
Antidepressant Effects
Preliminary investigations suggest that decanamide may have antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Properties | Demonstrated reduced pain response in rodent models when treated with decanamide derivatives. |
| Study 2 | Neuroprotection | Showed significant reduction in neuronal death in models of oxidative stress-induced injury. |
| Study 3 | Antidepressant Activity | Reported enhanced mood-related behaviors in mice, linked to increased serotonin levels. |
Synthesis and Derivatives
The synthesis of decanamide involves several chemical reactions that can be optimized for yield and purity. Variations of the compound have been synthesized to enhance its pharmacological properties or reduce side effects.
Synthesis Pathway
- Starting materials include decanoic acid and specific amines.
- The reaction typically involves coupling agents to facilitate the formation of the amide bond.
- Purification is achieved through recrystallization or chromatography techniques.
Mechanism of Action
The mechanism of action of Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in binding to enzymes and receptors, modulating their activity. The phenyl ring and pyrrolidinylmethyl group contribute to the compound’s overall stability and specificity in targeting.
Comparison with Similar Compounds
D-threo-PDMP Hydrochloride (CAS: 109836-82-0)
- Structure : Contains a morpholine ring instead of pyrrolidine, with a hydroxy-phenyl-ethylamine backbone.
- Activity : Inhibits glucosylceramide synthase, disrupting glycosphingolipid metabolism.
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide
- Structure : Cyanamide (N≡C–N–R) group replaces the decanamide chain.
- Synthesis : Prepared via BrCN and amine reactions, yielding intermediates for amidines or insecticides .
- Application : Used in bioactive molecules (e.g., cathepsin K inhibitors) but lacks the lipophilic decanamide tail, limiting membrane targeting .
Ceramide Derivatives (e.g., CAS: 111122-57-7)
- Structure : Long-chain fatty amides (e.g., C28) with sphingosine-like backbones.
- Function : Integral to cell membrane structure and apoptosis signaling.
- Comparison: The target compound’s shorter decanoyl chain and pyrrolidine group may favor synthetic accessibility over natural ceramides’ complex biosynthesis .
Key Research Findings
Pyrrolidine vs. Morpholine: The pyrrolidine group in the target compound increases lipophilicity (clogP ~3.5 vs.
Stereochemical Specificity : The (1R,2R) configuration is crucial for activity, as seen in PDMP’s enantiomer-dependent inhibition .
Amide Chain Length : Decanamide (C10) balances lipophilicity and solubility, whereas shorter chains (e.g., C8) reduce membrane affinity, and longer chains (e.g., C22 ceramides) complicate synthesis .
Synthetic Accessibility : Cyanamide-based analogs (e.g., ) are easier to synthesize but lack the target’s pharmacological versatility .
Biological Activity
Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article delves into the biological activity of this compound, presenting findings from diverse sources, including case studies and relevant data tables.
Chemical Structure and Properties
The compound is characterized by its specific molecular structure, which influences its biological activity. The chemical formula is , with a molecular weight of approximately 302.45 g/mol. The structural features include a decanamide backbone and a chiral center that may impact its interaction with biological targets.
Decanamide and its derivatives have been studied for their interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to decanamide can inhibit acyl-CoA cholesterol acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism. Inhibition of ACAT may lead to reduced cholesterol absorption and accumulation, providing a potential therapeutic avenue for conditions like atherosclerosis .
- Antioxidant Properties : Some studies suggest that decanamide derivatives exhibit antioxidant activity, which could protect cells from oxidative stress. This property is vital for preventing cellular damage associated with various diseases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of decanamide:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | ACAT Inhibition | In vitro assays | Significant reduction in cholesterol esterification observed. |
| Study 2 | Antioxidant Activity | DPPH scavenging test | Exhibited strong free radical scavenging ability. |
| Study 3 | Cytotoxicity | MTT assay | Moderate cytotoxic effects on cancer cell lines at high concentrations. |
Case Study 1: Cholesterol Metabolism
In a controlled study involving rat models, decanamide was administered to assess its impact on cholesterol levels. The results indicated that high doses significantly reduced serum LDL levels while increasing HDL levels, suggesting a favorable lipid profile modification associated with ACAT inhibition .
Case Study 2: Antioxidant Effects
Another study evaluated the antioxidant potential of decanamide in vitro using human cell lines exposed to oxidative stress. The results demonstrated that treatment with decanamide resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability compared to untreated controls .
Toxicological Profile
The safety and toxicity of decanamide have also been assessed:
- Subchronic Toxicity : In studies involving repeated dosing in animal models, moderate subchronic toxicity was observed at high doses, primarily affecting liver and kidney function. The lowest observed adverse effect level (LOAEL) was determined to be greater than 787.6 mg/kg body weight per day, while the no observed adverse effect level (NOAEL) was 136.8 mg/kg body weight per day .
- Genotoxicity : A bacterial reverse mutation assay (Ames test) indicated no significant mutagenic effects at tested concentrations, suggesting that decanamide does not pose a genotoxic risk under the conditions evaluated .
Q & A
Q. What are the recommended synthetic routes for N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]decanamide?
Methodological Answer: The synthesis typically involves multi-step reactions focusing on stereochemical control. Key steps include:
Amide Bond Formation : React decanoic acid chloride with a chiral amino alcohol intermediate [(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethylamine] under anhydrous conditions (e.g., THF, 0–5°C) to minimize racemization .
Stereochemical Preservation : Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) to maintain the (1R,2R) configuration during coupling .
Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for >98% purity .
Q. Critical Parameters :
- Reaction temperature (<10°C) to avoid epimerization.
- Solvent choice (polar aprotic solvents preferred for amidation).
Q. How can the compound’s purity and stereochemistry be validated post-synthesis?
Methodological Answer:
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (particle size <10 µm) .
- PPE : Nitrile gloves (0.11 mm thickness), safety goggles, and lab coats.
- Storage : Seal in amber glass vials under nitrogen at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry at (1R,2R) influence biological target binding?
Methodological Answer:
- Molecular Docking : Compare docking scores (AutoDock Vina) of (1R,2R) vs. (1S,2S) enantiomers against lipid-binding proteins (e.g., PPAR-γ). The (1R,2R) form shows higher binding affinity (ΔG = -9.2 kcal/mol) due to optimal hydrogen bonding with Ser289 and Tyr327 residues .
- Pharmacophore Mapping : The hydroxy and pyrrolidinyl groups form critical interactions with hydrophobic pockets in enzyme active sites .
Q. How can contradictions in reported thermodynamic data (e.g., ΔHfus) be resolved?
Methodological Answer:
- Source Analysis : Compare data from Crippen (group contribution) vs. Joback (fragment-based) methods. Crippen’s ΔHfus = 15.10 kJ/mol aligns with experimental DSC measurements (371.6 K onset), while Joback overestimates by ~10% due to fragment approximation .
- Experimental Validation : Perform differential scanning calorimetry (DSC) at 5 K/min heating rate under nitrogen. Average three runs to minimize error (±0.3 kJ/mol) .
Q. What computational methods predict solubility and logP for this compound?
Methodological Answer:
- QSPR Models : Use ALOGPS 2.1 (atom-based) to predict logP = 3.66 ± 0.2, consistent with experimental shake-flask data (logP = 3.66) .
- COSMO-RS : Simulate solubility in water (0.0021 mg/mL at 25°C) by computing σ-profiles of the decanamide backbone and polar substituents .
- Validation : Compare with HPLC-measured solubility (reverse-phase C18 column, acetonitrile/water gradient) .
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradation products include hydrolyzed decanoic acid (HPLC retention time = 4.2 min) and pyrrolidine oxide (LC-MS m/z 86.1) .
- Stabilization : Add 0.1% w/v ascorbic acid as an antioxidant in lyophilized formulations, reducing degradation by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
